molecular formula C13H16N2O2 B2363353 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 909508-62-9

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2363353
CAS No.: 909508-62-9
M. Wt: 232.283
InChI Key: JRQLHHLLBJHUMK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.283. The purity is usually 95%.
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Scientific Research Applications

Voltage-Gated Sodium Channel Blockers

1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, analogues of tocainide, have been synthesized as voltage-gated skeletal muscle sodium channel blockers. These show increased potency and use-dependent block compared to tocainide (Catalano et al., 2008).

Cannabinoid Receptor Affinity

Studies on 1-phenyl-5-(1 H-pyrrol-1-yl)pyrazole-3-carboxamides reveal their affinity for cannabinoid hCB 1 and hCB 2 receptors. Certain compounds in this category show selectivity for hCB 1, while others exhibit selectivity for hCB 2 receptors (Silvestri et al., 2008).

Synthesis Methods

A one-pot base-mediated synthesis method for 5-oxopyrrolidine-2-carboxamides has been developed. This involves a tandem Ugi condensation and intramolecular substitution at room temperature (Zeng et al., 2013).

Alzheimer's Disease Research

New oxopyrrolidine derivatives have been synthesized and evaluated for their effect on Alzheimer's disease. They exhibit inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein, with certain compounds showing higher activity compared to standard treatments (Mohamed et al., 2018).

Imaging Cancer Tyrosine Kinase

An oxopyrrolidine derivative has been prepared as a potential tracer for positron emission tomography in imaging cancer tyrosine kinase (Wang et al., 2005).

Molecular Structure Analysis

The molecular conformation and crystal structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, highlighting its potential as an antineoplastic agent (Banerjee et al., 2002).

Transformation Studies

Studies on the transformation of various 2-pyridone-5-amide derivatives, including molecular and crystal structures, synthesis procedures, and reaction pathways, provide insights into potential reaction mechanisms (Koval’ et al., 2017).

Nootropic Agents

Research into 1,4-disubstituted 2-oxopyrrolidines and related compounds explores their potential as nootropic agents, contributing to the understanding of cognitive enhancers (Valenta et al., 1994).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-3-4-11(9(2)5-8)15-7-10(13(14)17)6-12(15)16/h3-5,10H,6-7H2,1-2H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLHHLLBJHUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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